![molecular formula C17H14N2O7S2 B2750611 N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide CAS No. 324773-70-8](/img/structure/B2750611.png)
N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide
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Description
N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide is a useful research compound. Its molecular formula is C17H14N2O7S2 and its molecular weight is 422.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-{[7-(acetamidosulfonyl)-9-oxo-9H-fluoren-2-yl]sulfonyl}acetamide, also known as N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide or Oprea1_391907, are enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication .
Mode of Action
This compound acts as a competitive inhibitor of DHFR . By binding to the active site of DHFR, it prevents the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides . This inhibition disrupts DNA replication, leading to cell death .
Biochemical Pathways
The compound affects the folic acid metabolism cycle . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the production of thymidine monophosphate, a precursor of the DNA nucleotide thymidine . This disruption of the folic acid pathway leads to a halt in DNA synthesis and cell replication .
Pharmacokinetics
Similar sulfonamide derivatives are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of DHFR and subsequent disruption of DNA synthesis lead to cell death . This makes the compound potentially useful in treating conditions characterized by rapid cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state and thus its ability to bind to DHFR . Additionally, the presence of other drugs or substances that also bind to DHFR could potentially affect the compound’s efficacy .
Properties
IUPAC Name |
N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S2/c1-9(20)18-27(23,24)11-3-5-13-14-6-4-12(28(25,26)19-10(2)21)8-16(14)17(22)15(13)7-11/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZOFMVSWUTPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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